molecular formula C34H44N3O3P B14019536 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite

2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite

Cat. No.: B14019536
M. Wt: 573.7 g/mol
InChI Key: BKZHWXMMOQNHIE-UHFFFAOYSA-N
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Description

2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite is a complex organic compound used primarily in the field of organic synthesis. It is known for its role as a phosphoramidite reagent, which is crucial in the synthesis of oligonucleotides and other nucleic acid derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite typically involves the reaction of 1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl with diisopropylphosphoramidous dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine or tert-butyl hydroperoxide for oxidation reactions, and nucleophiles such as amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include various phosphoramidate and substituted phosphoramidite derivatives, which are useful intermediates in the synthesis of more complex molecules .

Scientific Research Applications

2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its role as a phosphoramidite reagent. It facilitates the formation of phosphodiester bonds between nucleotides, which is a crucial step in the synthesis of oligonucleotides. The molecular targets involved include the hydroxyl groups of nucleotides, which react with the phosphoramidite group to form the desired phosphodiester linkage .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyanoethyl (6-(((4-methoxyphenyl)diphenylmethyl)amino)hexyl) diisopropylphosphoramidite
  • 6-(4-Monomethoxytritylamino)hexyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite

Uniqueness

Compared to similar compounds, 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite is unique due to its specific structure, which provides distinct reactivity and stability. This makes it particularly suitable for the synthesis of oligonucleotides with high efficiency and yield .

Properties

Molecular Formula

C34H44N3O3P

Molecular Weight

573.7 g/mol

IUPAC Name

3-[[di(propan-2-yl)amino]-[1-[(4-methoxyphenyl)-diphenylmethyl]piperidin-4-yl]oxyphosphanyl]oxypropanenitrile

InChI

InChI=1S/C34H44N3O3P/c1-27(2)37(28(3)4)41(39-26-12-23-35)40-33-21-24-36(25-22-33)34(29-13-8-6-9-14-29,30-15-10-7-11-16-30)31-17-19-32(38-5)20-18-31/h6-11,13-20,27-28,33H,12,21-22,24-26H2,1-5H3

InChI Key

BKZHWXMMOQNHIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CCN(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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